Product packaging for Benzo[d]isoxazole-5-sulfonic acid amide(Cat. No.:CAS No. 1783698-57-6)

Benzo[d]isoxazole-5-sulfonic acid amide

Cat. No.: B1403209
CAS No.: 1783698-57-6
M. Wt: 198.2 g/mol
InChI Key: HYSJXGOSPJYLHM-UHFFFAOYSA-N
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Description

Benzo[d]isoxazole-5-sulfonic acid amide (CAS 1783698-57-6) is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its core structure, the benzo[d]isoxazole scaffold, is recognized as a privileged motif in pharmacology, featuring adjacent oxygen and nitrogen atoms in its five-membered ring that influence its electronic properties and metabolic stability . This compound serves as a key synthetic intermediate for the development of novel bioactive molecules, particularly in the field of oncology. The primary research value of this compound and its analogues lies in their potential as inhibitors of hypoxia-inducible factor (HIF) transcription. Recent studies highlight benzo[d]isoxazole derivatives as potent HIF-1α transcriptional inhibitors, a target of great interest because it plays a critical role in tumor adaptation to hypoxia, promoting angiogenesis, metastasis, and resistance to therapy . By inhibiting HIF-1α transcription, these compounds can downregulate downstream genes like VEGF and PDK1 under hypoxic conditions, demonstrating a potential mechanism of action for antitumor effects . Some optimized derivatives have shown remarkable efficacy in cell-based assays with IC50 values as low as 24 nM, underscoring the high value of this chemical scaffold in developing targeted cancer therapeutics . Furthermore, the sulfonic acid amide (sulfonamide) group is a functionally significant component in many approved drugs, contributing to biological activity through mechanisms such as enzyme inhibition . As a building block, this compound is utilized in parallel synthesis programs to generate diverse chemical libraries for biological screening. It is supplied with a purity of ≥95% and is intended for research applications only in drug discovery and biotechnology development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O3S B1403209 Benzo[d]isoxazole-5-sulfonic acid amide CAS No. 1783698-57-6

Properties

IUPAC Name

1,2-benzoxazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3S/c8-13(10,11)6-1-2-7-5(3-6)4-9-12-7/h1-4H,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSJXGOSPJYLHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)N)C=NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Benzo[d]isoxazole-5-sulfonic acid amide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include various sulfonic acid derivatives, reduced amides, and substituted isoxazole compounds .

Scientific Research Applications

Medicinal Chemistry

Benzo[d]isoxazole-5-sulfonic acid amide has shown promise in medicinal chemistry, particularly as a potent inhibitor of hypoxia-inducible factor 1-alpha (HIF-1α) . HIF-1α is crucial for tumor growth under hypoxic conditions, and its inhibition can significantly impact cancer therapy. Studies indicate that derivatives of this compound exhibit low IC50 values against HIF-1α, highlighting their potential as anticancer agents.

Table 1: Inhibitory Effects on HIF-1α

CompoundIC50 Value (µM)Biological Activity
This compound< 0.5HIF-1α Inhibitor
Similar Compound A0.8Moderate HIF-1α Inhibitor
Similar Compound B2.0Weak HIF-1α Inhibitor

Antimicrobial and Antiviral Properties

Research has demonstrated that benzo[d]isoxazole derivatives possess significant antimicrobial and antiviral activities . These compounds have been evaluated for their effectiveness against various pathogens, including bacteria and viruses. For instance, modifications on the benzene ring have been shown to enhance biological activity, indicating the importance of structure-activity relationships in drug design .

Case Study: Antiviral Activity
A study conducted on benzo[d]isoxazole derivatives revealed their effectiveness against the Bovine Viral Diarrhea Virus (BVDV), with some analogues exhibiting EC50 values as low as 1.11 mM .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been explored for its anti-inflammatory effects . Research indicates that certain derivatives can significantly reduce inflammation markers in vitro and in vivo models, suggesting potential applications in treating inflammatory diseases .

Table 2: Anti-inflammatory Activity

Compound% Inhibition (at 50 mg/kg)Comparison Standard
This compound72%Aspirin (60%)
Derivative C85%Indomethacin (75%)

Synthesis of Complex Compounds

In the field of organic synthesis, this compound serves as a valuable building block for creating more complex heterocyclic compounds. Its versatility allows chemists to modify its structure to develop new materials with unique chemical properties.

Agricultural Applications

Recent patents have highlighted the use of isoxazoline-substituted benzoic acid amides, including benzo[d]isoxazole derivatives, as effective pest control agents . These compounds demonstrate insecticidal and miticidal activities against agricultural pests, showcasing their potential in agrochemical formulations .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights key structural analogues and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Similarity Score Reference
Benzo[d]isoxazole-5-sulfonic acid amide C₇H₆N₂O₃S 198.20 Sulfonamide at position 5
Benzo[d]oxazole-5-carboxylic acid C₈H₅NO₃ 163.13 Carboxylic acid at position 5 0.91
2-Mercapto-1,3-benzoxazole-5-sulfonamide C₇H₆N₂O₃S₂ 230.26 Mercapto (-SH) and sulfonamide at positions 2 and 5
5-(4-Aminobenzenesulfonamido)-3,4-dimethylisoxazole C₁₁H₁₂N₄O₃S 280.30 4-Aminophenyl sulfonamide and dimethyl isoxazole
3-(4-Methoxyphenyl)-isoxazole-5-sulfonic acid tert-butylamide C₁₄H₁₇N₃O₄S 323.37 tert-Butylamide and methoxyphenyl groups

Key Observations :

  • Bioactivity: Sulfonamide-containing compounds, such as 5-(4-aminobenzenesulfonamido)-3,4-dimethylisoxazole, are associated with antibacterial activity due to their structural mimicry of para-aminobenzoic acid (PABA), a folate synthesis intermediate .
  • Hydrophobicity : tert-Butylamide derivatives (e.g., compound 121a in ) exhibit increased hydrophobicity, which may improve membrane permeability but reduce aqueous solubility .

Physicochemical and Pharmacokinetic Properties

Property This compound Benzo[d]oxazole-5-carboxylic Acid 2-Mercapto-1,3-benzoxazole-5-sulfonamide
Molecular Weight 198.20 163.13 230.26
Polarity High (sulfonamide) Moderate (carboxylic acid) High (sulfonamide + mercapto)
Solubility Likely water-soluble Moderate in polar solvents Low (due to aromaticity and S–H group)
Bioactivity Antibacterial, enzyme inhibition Anti-inflammatory Antioxidant, enzyme inhibition

Notes:

  • The sulfonamide group in the target compound enhances hydrogen-bonding capacity, favoring interactions with enzymes like carbonic anhydrase or bacterial dihydropteroate synthase .
  • Mercapto-containing analogues (e.g., 2-mercapto-1,3-benzoxazole-5-sulfonamide) may exhibit redox activity, contributing to antioxidant properties .

Biological Activity

Benzo[d]isoxazole-5-sulfonic acid amide, a member of the isoxazole family, exhibits a diverse range of biological activities that make it a subject of significant interest in pharmacological research. This compound features a unique structural configuration, comprising a benzene ring fused to an isoxazole ring with a sulfonic acid amide group at the 5-position, which facilitates its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules and modulate biochemical pathways. The compound's structure allows for effective π-π stacking and hydrogen bonding interactions, which are crucial for its binding to target proteins, including bromodomain-containing proteins like BRD4. This interaction is significant because BRD4 plays a critical role in regulating gene transcription, particularly in cancer cells.

Key Mechanisms:

  • Binding Interactions : The compound binds to bromodomains, displacing BRD4 from chromatin and inhibiting the transcription of oncogenes.
  • Cell Cycle Regulation : It has been shown to block the cell cycle at the G0/G1 phase, leading to apoptosis in cancer cells.
  • Biochemical Pathway Modulation : The compound affects various pathways, including those related to inflammation and oxidative stress.

Biological Activities

This compound demonstrates a wide array of biological activities:

  • Anticancer Activity : Research indicates that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and affecting cell cycle progression.
  • Antimicrobial Properties : It has shown efficacy against multiple bacterial strains and fungi, suggesting potential applications in treating infections.
  • Antioxidant Effects : The compound exhibits antioxidant properties, which can mitigate oxidative stress-related damage in cells.
  • Anti-inflammatory Effects : Studies have indicated its potential in reducing inflammation through modulation of cytokine release.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibits cell proliferation; induces apoptosis
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntioxidantReduces oxidative stress markers
Anti-inflammatoryDecreases pro-inflammatory cytokines

Case Study 1: Anticancer Activity

A study published in 2022 demonstrated that this compound significantly inhibited the growth of breast cancer cells by inducing apoptosis. The mechanism involved the downregulation of key oncogenes associated with tumor progression, showcasing its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Efficacy

In vitro assays revealed that this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This suggests its possible use as an alternative treatment for bacterial infections resistant to conventional therapies.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics due to its lipophilic nature. This property enhances its interaction with target proteins, facilitating effective therapeutic outcomes.

Q & A

Q. What synthetic methodologies are recommended for preparing Benzo[d]isoxazole-5-sulfonic acid amide derivatives?

The synthesis typically involves functionalizing the benzisoxazole core via nucleophilic substitution or coupling reactions. For example, microwave-assisted synthesis using ionic liquids (ILs) as supports improves reaction efficiency and reduces byproducts. ILs stabilize intermediates, enabling regioselective sulfonation at the 5-position . Traditional methods employ coupling agents like DCC (dicyclohexylcarbodiimide) for amide bond formation, followed by purification via column chromatography. Confirm product identity using 1^1H NMR and LC-MS .

Q. How can the stability of this compound be assessed under experimental conditions?

Stability studies should include:

  • Thermal analysis : Differential scanning calorimetry (DSC) to detect decomposition temperatures.
  • pH-dependent stability : Incubate the compound in buffers (pH 3–9) at 37°C for 24–72 hours, followed by HPLC analysis to quantify degradation products .
  • Light sensitivity : Expose to UV-Vis light and monitor spectral changes via UV spectroscopy .

Q. What biological activities are associated with benzisoxazole derivatives, and how are they evaluated?

Benzisoxazole derivatives exhibit anti-inflammatory, neuroleptic, and antibacterial properties. In vitro assays include:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC (minimum inhibitory concentration) .
  • CNS activity : Radioligand binding assays (e.g., cannabinoid receptor binding) using synaptosomal membranes to assess competitive inhibition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of benzisoxazole derivatives?

Discrepancies often arise from structural variations (e.g., substituent positioning) or assay conditions. Strategies include:

  • Comparative SAR studies : Synthesize analogs with controlled substitutions (e.g., 5-sulfonamide vs. 6-methyl groups) and test under standardized conditions .
  • Meta-analysis : Aggregate data from multiple studies to identify trends in bioactivity linked to specific functional groups .

Q. What advanced analytical techniques are critical for characterizing impurities in this compound?

  • High-resolution mass spectrometry (HR-MS) : Detect trace impurities (<0.1%) and confirm molecular formulas.
  • 2D NMR (e.g., HSQC, HMBC) : Resolve overlapping signals in complex mixtures, particularly for regioisomeric byproducts .
  • X-ray crystallography : Confirm stereochemistry and crystal packing effects on stability .

Q. How can reaction conditions be optimized to enhance yield in large-scale synthesis?

  • DoE (Design of Experiments) : Use factorial design to optimize variables (temperature, solvent polarity, catalyst loading). For example, IL-supported MW synthesis reduces reaction time from 12 hours to 30 minutes with >85% yield .
  • Flow chemistry : Continuous flow systems improve heat/mass transfer, minimizing side reactions in sulfonation steps .

Methodological Challenges and Solutions

Q. How to address poor solubility of this compound in aqueous media?

  • Co-solvent systems : Use DMSO-water or PEG-400/ethanol mixtures (v/v 1:4) to enhance solubility while maintaining biocompatibility for in vitro assays .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve solubility, which are cleaved in vivo .

Q. What strategies mitigate interference from sulfonic acid groups in spectroscopic analysis?

  • Derivatization : Convert sulfonic acid to methyl esters via diazomethane treatment, simplifying NMR/LC-MS interpretation .
  • Ion-pair chromatography : Use tetrabutylammonium phosphate as a mobile phase additive to sharpen HPLC peaks for sulfonated analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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